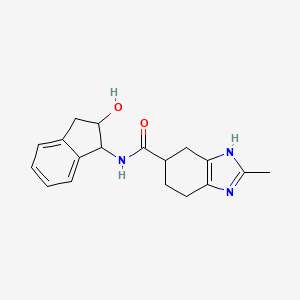
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes an indane moiety fused with a benzodiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves multiple steps. One common approach is the condensation of 2-hydroxy-2,3-dihydro-1H-inden-1-ylamine with 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in binding to enzymes or receptors, modulating their activity. The indane and benzodiazole moieties contribute to the compound’s overall stability and reactivity, enabling it to participate in various biochemical processes.
類似化合物との比較
Similar Compounds
- N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)oxane-3-carboxamide
- (2R)-N~4~-hydroxy-2-(3-hydroxybenzyl)-N~1~-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide
Uniqueness
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures
生物活性
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects and mechanisms of action.
Structure and Composition
The compound has the following chemical formula:
It features a complex structure that includes an indene moiety and a benzodiazole ring. The compound's IUPAC name is:
(2R)-N'-hydroxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-[(3-hydroxyphenyl)methyl]butanediamide .
Molecular Weight
The average molecular weight of the compound is approximately 370.40 g/mol .
Antioxidant Activity
The compound may possess antioxidant properties based on its structural components. Compounds derived from the indene structure have shown promise as antioxidants in various studies. For example, derivatives synthesized through specific reactions have been reported to inhibit oxidative stress markers effectively .
Antiviral Potential
Recent studies highlight the antiviral potential of N-Heterocycles, including compounds similar to the target compound. These derivatives have been found to inhibit viral replication in vitro, particularly against RNA viruses such as hepatitis C . While direct evidence for this specific compound's antiviral activity is not yet available, its structural similarities to known antiviral agents warrant further investigation.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar frameworks exhibit dose-dependent biological activities. For instance, N-benzenesulfonyl derivatives showed significant growth inhibition against Trypanosoma cruzi, with effective concentrations leading to over 50% reduction in parasite numbers . Although specific data on the target compound are lacking, these findings imply that it may share similar biological mechanisms.
Structure-Activity Relationship (SAR)
The biological activity of compounds in this class often correlates with their structural features. The presence of hydroxyl groups and specific ring structures can enhance binding affinity to biological targets and improve pharmacological efficacy . Further SAR studies are necessary to elucidate the precise mechanisms by which this compound exerts its effects.
特性
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-10-19-14-7-6-12(8-15(14)20-10)18(23)21-17-13-5-3-2-4-11(13)9-16(17)22/h2-5,12,16-17,22H,6-9H2,1H3,(H,19,20)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGRAPIHZGZSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3C(CC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













